molecular formula C12H11F4NO2 B2800525 (3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one CAS No. 303986-96-1

(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one

Cat. No.: B2800525
CAS No.: 303986-96-1
M. Wt: 277.219
InChI Key: QTSAKYBYVXAEEW-SOFGYWHQSA-N
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Description

(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl alcohol with trifluoroacetic anhydride to form the corresponding trifluoroacetate ester. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by a condensation reaction with a suitable ketone to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-2-{[(4-fluorophenyl)methoxy]amino}ethane
  • 1,1,1-trifluoro-3-{[(4-fluorophenyl)methoxy]amino}propane
  • 1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}butane

Uniqueness

(3E)-1,1,1-trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO2/c1-8(6-11(18)12(14,15)16)17-19-7-9-2-4-10(13)5-3-9/h2-6,17H,7H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSAKYBYVXAEEW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NOCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NOCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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